molecular formula C25H26FN5O3 B6490093 N-(2,5-dimethylphenyl)-2-{1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide CAS No. 1358584-53-8

N-(2,5-dimethylphenyl)-2-{1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide

Cat. No.: B6490093
CAS No.: 1358584-53-8
M. Wt: 463.5 g/mol
InChI Key: VCEMDFQGONEXGJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. Key structural features include:

  • Core: Pyrazolo[4,3-d]pyrimidine with 5,7-dioxo functional groups.
  • Substituents:
    • Position 1: Ethyl group.
    • Position 3: Methyl group.
    • Position 6: (4-Fluorophenyl)methyl moiety.
    • Acetamide side chain: Linked to N-(2,5-dimethylphenyl) at position 2.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3/c1-5-31-23-22(17(4)28-31)29(14-21(32)27-20-12-15(2)6-7-16(20)3)25(34)30(24(23)33)13-18-8-10-19(26)11-9-18/h6-12H,5,13-14H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEMDFQGONEXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-{1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a pyrazolo-pyrimidine core. Its molecular formula is C25H28FN3O3C_{25}H_{28}FN_{3}O_{3} with a molecular weight of approximately 433.50 g/mol. The presence of functional groups such as the fluorophenyl moiety and the dimethylphenyl group contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. In vitro assays have demonstrated that derivatives exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) studies showed that certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 2 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)
Compound AMRSA2
Compound BE. faecium16

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies on various cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) have revealed promising results:

  • Cell Viability Assays indicated that the compound reduced cell viability significantly in both cell lines with percentages around 27% for Caco-2 and 35% for A549 at specific concentrations .
Cell Line% Viability Reduction
A54935
Caco-227

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways related to growth and apoptosis.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on MRSA : A study published in a peer-reviewed journal demonstrated that modifications to the pyrazolo-pyrimidine scaffold enhanced activity against MRSA strains resistant to conventional antibiotics .
  • Anticancer Studies : Research focusing on the anticancer effects revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against resistant cancer cell lines .

Comparison with Similar Compounds

Table 1: Structural and Computational Comparison of Analogs

Compound Name Core Structure R1 (Position 6) R2 (Position 1) Acetamide Substituent Similarity Metric (Hypothetical)
Target Compound Pyrazolo[4,3-d]pyrimidine (4-Fluorophenyl)methyl Ethyl N-(2,5-dimethylphenyl) Reference (Tanimoto = 1.0)
2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-...-4-yl]-N-(4-fluorobenzyl)acetamide Pyrazolo[4,3-d]pyrimidine 2-Phenylethyl Ethyl N-(4-fluorobenzyl) Tanimoto = 0.85
N-(7-Methyl-2-phenylamino-...thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Pyrido-thieno-pyrimidinone Phenylamino Methyl N-acetyl Cosine Score = 0.65
2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Diethyl Carboxylic acid Tanimoto = 0.60

Key Observations :

Core Flexibility: The pyrazolo[4,3-d]pyrimidine core in the target compound and allows for conserved hydrogen-bonding interactions, while pyrido-thieno-pyrimidinone and pyrazolo[1,5-a]pyrimidine cores alter electronic profiles and steric bulk.

The N-(2,5-dimethylphenyl) acetamide side chain introduces steric hindrance absent in ’s N-(4-fluorobenzyl) group, possibly affecting target binding .

Computational Similarity Analysis

Molecular Fingerprint Metrics

  • Tanimoto Coefficient : Used to quantify structural overlap. The target compound shares ~85% similarity with due to identical cores and side-chain flexibility, but lower similarity (~60%) with due to core divergence .

Murcko Scaffold Classification

  • The target compound’s Murcko scaffold (pyrazolo[4,3-d]pyrimidine) groups it with , while and form distinct clusters .

Research Implications

Bioactivity Prediction : Structural similarity to suggests shared biological targets, such as kinases or phosphodiesterases, where fluorinated aromatic systems modulate activity .

Optimization Strategies :

  • Position 6 : Replacing (4-fluorophenyl)methyl with bulkier groups (e.g., phenethyl in ) could enhance selectivity.
  • Acetamide Side Chain : Introducing polar groups (e.g., carboxylic acid in ) may improve solubility .

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